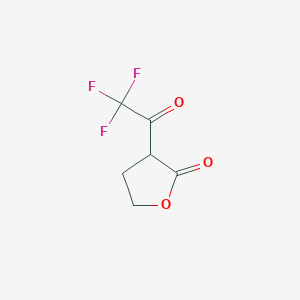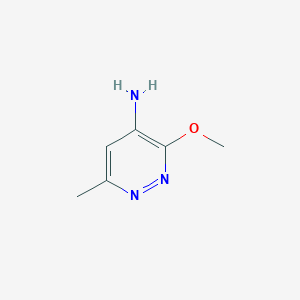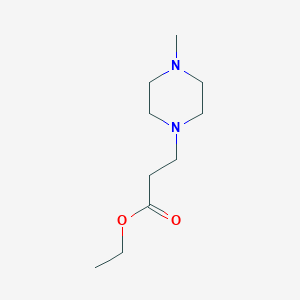
1,1,1-Trifluoro-3-azapent-3-ene
Overview
Description
Synthesis Analysis
The synthesis of trifluoromethylated enamines, which are closely related to 1,1,1-Trifluoro-3-azapent-3-ene, has been explored in several studies. For instance, trifluoromethylated enamines have been synthesized from 3-trifluoroacetyl-pyrrolidinone and ammonia or methylamine, serving as precursors for the synthesis of new azacyanines and heterocycles . Additionally, the construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which share structural features with the compound of interest, has been achieved through Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts .
Molecular Structure Analysis
The molecular structure of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene), a derivative that shares structural similarities with this compound, has been studied using gas-phase electron diffraction. The data suggest a boat conformation with various bond angles and distances that highlight the influence of fluorination on the molecule's geometry .
Chemical Reactions Analysis
Trifluoromethylated enamines have been shown to react with iminium chlorides and analogues to synthesize new 2-aza-1,3-dienes and pyridin-4-ones . These reactions demonstrate the reactivity of fluorinated enamines and their utility in creating complex heterocyclic structures. Furthermore, reactions of perfluoro-2-methylpent-2-ene and perfluoro-5-azanon-4-ene with nitrogen nucleophiles have been used to synthesize partially fluorinated heterocycles, indicating the versatility of fluorinated enamines in heterocyclic compound synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,1-trifluoro-2,4-pentanedione, a compound related to this compound, have been investigated using Density Functional Theory (DFT) calculations. The study provides insights into the vibrational frequencies, Raman and IR intensities, and hydrogen bond strengths, which are influenced by the substitution of CH3 groups with CF3 groups . These properties are crucial for understanding the behavior of fluorinated compounds in various chemical environments.
Scientific Research Applications
Synthesis Applications
1,1,1-Trifluoro-3-azapent-3-ene and related compounds have been extensively studied for their applications in organic synthesis. For example, Zhang et al. (2007) demonstrated the use of similar trifluoropropenyl-substituted furans synthesized via palladium-catalyzed cyclization-isomerization, showing the potential of these compounds in complex organic synthesis (Zhang, Zhao, & Lu, 2007). Similarly, Prakash et al. (2011) described a one-pot synthesis method for 1,1,1-trifluoro- and 1,1-difluoro-2,2-diarylethanes, highlighting the versatility of trifluoromethylated compounds in synthesis (Prakash, Paknia, Mathew, Mlostoń, Joschek, & Olah, 2011).
Chemical Properties and Reactions
The chemical properties and reactions of this compound and related compounds have been a subject of research. For example, Banks et al. (1970) studied the photolysis of 2H-hexafluoropropyl azide, which yields nitrogen and 3H-hexafluoro-2-azabut-1-ene (Banks, Berry, McGlinchey, & Moore, 1970). Additionally, Gregory et al. (1971) investigated the photochemical reactions of trifluoroiodomethane with 1,1,1-trifluorobut-2-ene, emphasizing the unique reactivity of these compounds (Gregory, Haszeldine, & Tipping, 1971).
Materials and Molecular Engineering
Trifluoromethylated compounds, including this compound, are also researched for their potential in materials and molecular engineering. For instance, Martín‐Ramos et al. (2013) explored the structure and NIR-luminescence of ytterbium(III) beta-diketonate complexes, assessing the impact of chain length and fluorination (Martín‐Ramos, Pereira da Silva, Lavín, Martín, Lahoz, Chamorro-Posada, Silva, & Martín‐Gil, 2013).
Analytical Chemistry
In analytical chemistry, the study of molecular structure and intramolecular hydrogen bonding is significant. Vakili et al. (2012) investigated the conformations and molecular structure of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, a compound related to this compound, using density functional theory calculations and experimental spectroscopies (Vakili, Nekoei, Tayyari, Kanaani, & Sanati, 2012).
Safety and Hazards
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)ethanimine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3N/c1-2-8-3-4(5,6)7/h2H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKJNDHIFWVREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509420 | |
| Record name | (1E)-N-(2,2,2-Trifluoroethyl)ethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80395-37-5 | |
| Record name | N-Ethylidene-2,2,2-trifluoroethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80395-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1E)-N-(2,2,2-Trifluoroethyl)ethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80509420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Oxa-3-azabicyclo[4.2.1]nonane](/img/structure/B3031794.png)

![(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031797.png)
![(1S,2S,3R,5S)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester](/img/structure/B3031798.png)





